molecular formula C8H11N3O2 B13780708 4-Amino-3-nitro-2,6-dimethylaniline CAS No. 97629-64-6

4-Amino-3-nitro-2,6-dimethylaniline

Cat. No.: B13780708
CAS No.: 97629-64-6
M. Wt: 181.19 g/mol
InChI Key: NXFZKAWSZHWLSZ-UHFFFAOYSA-N
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Description

4-Amino-3-nitro-2,6-dimethylaniline is an organic compound that belongs to the class of aromatic amines and nitro compounds It is characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzene ring, along with two methyl groups (-CH3) at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-nitro-2,6-dimethylaniline typically involves a multi-step process. One common method is the nitration of 2,6-dimethylaniline, followed by reduction. The nitration step introduces a nitro group into the aromatic ring, and the reduction step converts the nitro group to an amino group. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. The reduction can be achieved using various reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-nitro-2,6-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of diamines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamines.

    Substitution: Introduction of various substituents, depending on the reagents used.

Scientific Research Applications

4-Amino-3-nitro-2,6-dimethylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-3-nitro-2,6-dimethylaniline involves its interaction with molecular targets and pathways within biological systems. The amino and nitro groups play a crucial role in its reactivity and interactions. For example, the compound can act as a nucleophile in substitution reactions or as an electron donor/acceptor in redox reactions. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylaniline: Similar structure but lacks the nitro group.

    4-Amino-2,6-dimethylaniline: Similar structure but lacks the nitro group.

    3-Nitro-2,6-dimethylaniline: Similar structure but lacks the amino group.

Uniqueness

4-Amino-3-nitro-2,6-dimethylaniline is unique due to the presence of both amino and nitro groups on the aromatic ring, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds lacking one of these functional groups.

Properties

CAS No.

97629-64-6

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

3,5-dimethyl-2-nitrobenzene-1,4-diamine

InChI

InChI=1S/C8H11N3O2/c1-4-3-6(9)8(11(12)13)5(2)7(4)10/h3H,9-10H2,1-2H3

InChI Key

NXFZKAWSZHWLSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1N)C)[N+](=O)[O-])N

Origin of Product

United States

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